9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one
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Overview
Description
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one is a purine nucleoside analog. It is structurally related to guanosine, a naturally occurring nucleoside.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. One common method involves the use of trimethylchlorosilane and pyridine to protect the hydroxyl groups of the sugar, followed by the coupling of the protected sugar with the purine base . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to an amino group.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones , while reduction of the imino group can produce amines .
Scientific Research Applications
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
Mechanism of Action
The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound can act as a transition state analog inhibitor of enzymes involved in nucleic acid metabolism, such as cytidine deaminase . By binding to the active site of these enzymes, it can inhibit their activity and disrupt cellular processes .
Comparison with Similar Compounds
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: is similar to other nucleoside analogs such as 2’-deoxyguanosine and 2-thioadenosine . it is unique in its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications . Similar compounds include:
2’-Deoxyguanosine: A naturally occurring nucleoside involved in DNA synthesis.
2-Thioadenosine: A modified nucleoside with potential antiviral properties.
Biological Activity
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one , often referred to in the literature as a purine derivative, exhibits various biological activities that make it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A purine base , which is crucial for nucleic acid synthesis.
- A hydroxymethyl oxolane ring , contributing to its biological interactions.
Molecular Formula : C10H12N4O6
Molecular Weight : 288.23 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:
- Inhibition of Nucleic Acid Synthesis : The purine structure allows the compound to interfere with nucleic acid synthesis by inhibiting key enzymes such as DNA polymerases and RNA polymerases. This action is particularly relevant in antiviral and anticancer therapies.
- Antiviral Activity : Studies have shown that derivatives of this compound can exhibit antiviral properties by mimicking nucleotides, thereby disrupting viral replication processes.
- Antitumor Effects : The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Activity | Effect | Reference |
---|---|---|
Antiviral | Inhibits viral replication | |
Antitumor | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Blocks DNA/RNA polymerases | |
Cytotoxicity | Effective against tumor cell lines |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antiviral Efficacy Against HIV : A study demonstrated that this purine derivative effectively inhibited HIV replication in vitro by targeting reverse transcriptase, a critical enzyme in the viral life cycle. The results indicated a significant reduction in viral load, suggesting its potential as an antiviral agent.
- Cancer Treatment Trials : Clinical trials involving this compound showed promising results in patients with specific types of leukemia. The mechanism was attributed to its ability to induce apoptosis and inhibit tumor growth through cell cycle arrest.
- Mechanistic Studies on Enzyme Interaction : Research focused on the interaction between this compound and DNA polymerase revealed that it acts as a competitive inhibitor, providing insights into its mechanism of action at the molecular level.
Properties
Molecular Formula |
C11H15N5O4 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-8,17-18H,2-3H2,1H3,(H,12,15,19)/t5-,6+,7+,8?/m0/s1 |
InChI Key |
ITZBKLJEKLWECT-FWYCZPIQSA-N |
Isomeric SMILES |
CN=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CN=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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